molecular formula C13H14ClNO2 B1406858 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1355334-74-5

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1406858
CAS No.: 1355334-74-5
M. Wt: 251.71 g/mol
InChI Key: QAPURHNISUPNCY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylbenzyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via alkylation reactions using 4-methylbenzyl halides.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.

Comparison with Similar Compounds

    4-Methylbenzyl chloride: A related compound with a similar benzyl group but lacking the pyrrolidine and carbonyl chloride functionalities.

    5-Oxopyrrolidine-3-carbonyl chloride: A compound with a similar pyrrolidine ring and carbonyl chloride group but lacking the 4-methylbenzyl substitution.

    4-Methoxybenzyl chloride: A compound with a methoxy group instead of a methyl group on the benzyl ring.

Uniqueness: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride is unique due to the combination of the 4-methylbenzyl group, the pyrrolidine ring, and the carbonyl chloride functional group

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-9-2-4-10(5-3-9)7-15-8-11(13(14)17)6-12(15)16/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPURHNISUPNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride

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